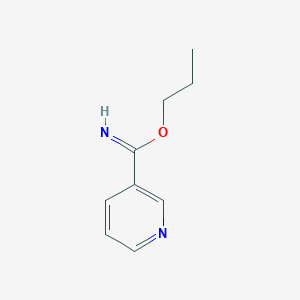
3-Pyridinecarboximidic acid, propyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarboximidic acid, propyl ester is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring substituted with a carboximidic acid group and a propyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboximidic acid, propyl ester typically involves the esterification of 3-pyridinecarboximidic acid with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinecarboximidic acid, propyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 3-pyridinecarboximidic acid and propanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the ester group, leading to the formation of carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis typically involves heating the ester with a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents under controlled conditions.
Major Products Formed
Hydrolysis: 3-Pyridinecarboximidic acid and propanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-Pyridinecarboximidic acid, propyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Pyridinecarboximidic acid, propyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that interact with enzymes or receptors in biological systems. The pyridine ring can also participate in binding interactions with proteins, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Pyridinecarboxylic acid: Lacks the ester group, making it less lipophilic.
3-Pyridinecarboximidic acid, ethyl ester: Similar structure but with an ethyl ester group instead of a propyl ester group.
4-Pyridinecarboximidic acid, propyl ester: The carboximidic acid group is positioned at the 4-position on the pyridine ring.
Uniqueness
3-Pyridinecarboximidic acid, propyl ester is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The propyl ester group provides a balance between hydrophilicity and lipophilicity, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
143966-29-4 |
|---|---|
Formule moléculaire |
C9H12N2O |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
propyl pyridine-3-carboximidate |
InChI |
InChI=1S/C9H12N2O/c1-2-6-12-9(10)8-4-3-5-11-7-8/h3-5,7,10H,2,6H2,1H3 |
Clé InChI |
JJJRVXVHMCAYLB-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=N)C1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphonium, [(9,10-dicyano-2-anthracenyl)methyl]triphenyl-, bromide](/img/structure/B12557671.png)
![6-[(2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran-7-yl)ethynyl]pyridine-3-carboxylic acid](/img/structure/B12557672.png)


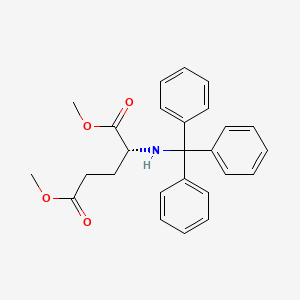
![Dimethyl[1-(trimethylstannyl)-1H-inden-1-yl]arsane](/img/structure/B12557712.png)
![Cyclotrisiloxane, pentamethyl[3-(2-nitrophenoxy)propyl]-](/img/structure/B12557714.png)
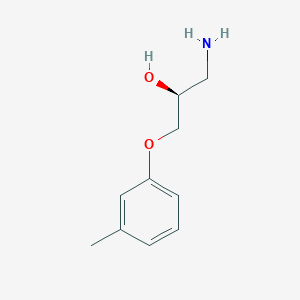
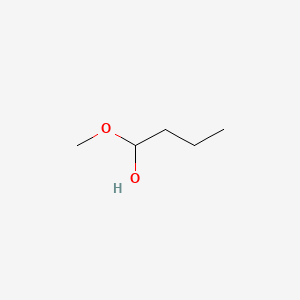

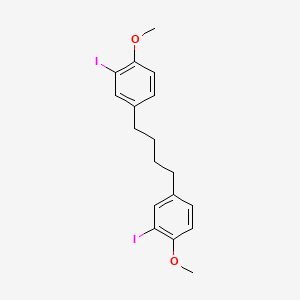
![1-Azaspiro[5.5]undecan-7-one, 1-(phenylmethyl)-](/img/structure/B12557728.png)

![2-[(E)-(2-Cyanoheptan-2-yl)diazenyl]-2-methyloctanenitrile](/img/structure/B12557741.png)
